
Isoxazol-3-carboxamid
Übersicht
Beschreibung
Isoxazole-3-carboxamide is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has been found to selectively induce robust neuronal differentiation in various stem/progenitor cells .
Molecular Structure Analysis
The molecular structure of Isoxazole-3-carboxamide can be analyzed using various spectroscopy techniques such as IR, 1H NMR, 13C NMR, CHN analysis, and single-crystal X-ray Crystallography .
Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Physical And Chemical Properties Analysis
The physical and chemical properties of Isoxazole-3-carboxamide can be studied using density functional theory (DFT) analysis. This includes the analysis of chemical reactivity descriptors such as hardness (η), Mulliken electronegativity (χ), chemical potential (μ), and electrophilicity (ω). These properties can be calculated from the levels of the predicted frontier molecular orbitals and their energy gap .
Wissenschaftliche Forschungsanwendungen
Antikrebs-Eigenschaften
Isoxazol-3-carboxamid-Derivate wurden synthetisiert und auf ihre Antikrebs-Eigenschaften untersucht . Die Studie zielte darauf ab, die Permeabilität potenter Verbindungen in Krebszellen durch die Verwendung einer Nano-Emulgel-Strategie zu verbessern . Es wurde festgestellt, dass die synthetisierten Verbindungen eine potente bis moderate Aktivität gegen verschiedene Krebszelllinien aufweisen .
Antibakterielle Aktivität
Isoxazol-Derivate wurden über eine Eintopfmethode synthetisiert und auf ihr Potenzial als potente Antioxidantien und antibakterielle Mittel untersucht . Die Derivate zeigten ein ausgezeichnetes antibakterielles Potenzial gegenüber S. aureus und E. coli-Bakterienstämmen .
Antioxidative Aktivität
Dieselbe Studie analysierte auch die antioxidativen Aktivitäten der Isoxazol-Derivate . Die Derivate zeigten vielversprechende Ergebnisse bei der Radikalfängeraktivität (ABTS. & DPPH-Assays) und der gesamten antioxidativen Kapazität .
Entzündungshemmende und analgetische Aktivität
Der Isoxazol-Kern wurde in der pharmazeutischen Forschung häufig verwendet und seine Derivate sind mit einer Vielzahl von pharmakologischen Eigenschaften assoziiert, darunter entzündungshemmende und analgetische Aktivitäten .
Antifungal Aktivität
Isoxazol und seine Derivate, die aus natürlichen Ressourcen gewonnen werden, haben mehrere Anwendungen in der pharmazeutischen Industrie, darunter antifungale Aktivitäten .
Antihypertensive Aktivität
Fusionierte Isoxazole haben ihre Nützlichkeit im pharmakologischen Bereich gezeigt und verschiedene biologische Aktivitäten, einschließlich antihypertensiver Aktivitäten, gezeigt .
Antimikrobielle Aktivität
Funktionalisierte Isoxazol-Gerüste zeigen verschiedene biologische Aktivitäten, wie z. B. antimikrobielle Aktivität . Die Kernstruktur von Isoxazol wurde in vielen Arzneimitteln gefunden .
Neuroprotektive Aktivität
Isoxazol wurde in vielen Arzneimitteln gefunden, die als neuroprotektive Mittel wirken . Zum Beispiel wirkt Muscimol als GABAA und Ibotensäure wirkt als Neurotoxin .
Wirkmechanismus
Target of Action
Isoxazole-3-carboxamide derivatives have been identified as inhibitors of the Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandin H2 from arachidonic acid, which mediates various pathogenic mechanisms .
Mode of Action
Isoxazole-3-carboxamide interacts with COX enzymes, leading to their inhibition . The most potent compound against COX-1 and COX-2 enzymes was found to be A13, with IC 50 values of 64 and 13 nM, respectively . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl pushed the 5-methyl-isoxazole ring toward the secondary binding pocket, creating ideal binding interactions with the COX-2 enzyme .
Biochemical Pathways
The inhibition of COX enzymes by Isoxazole-3-carboxamide derivatives affects the biosynthesis of prostaglandin H2 from arachidonic acid . This is the first step in making different prostaglandins, prostacyclin, and thromboxane, which play important roles in many critical physiological and pathological processes via their reversible interaction with G-protein coupled membrane receptors .
Pharmacokinetics
The ADME properties of Isoxazole-3-carboxamide derivatives were analyzed using the QiKProp module . .
Result of Action
The inhibition of COX enzymes by Isoxazole-3-carboxamide derivatives leads to a decrease in the production of prostaglandins, prostacyclin, and thromboxane . This can result in anti-inflammatory effects, as these molecules play a key role in inflammation. Moreover, these compounds showed moderate to potent activities against COX enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isoxazole-3-carboxamide. For instance, the use of a nano-emulgel strategy was found to improve the permeability of potent compounds into cancer cells . .
Zukünftige Richtungen
The future directions in the field of Isoxazole-3-carboxamide research could involve the development of new synthetic strategies that are eco-friendly and cost-effective . Additionally, further studies on the biological activities of Isoxazole-3-carboxamide and its derivatives could lead to the development of new drugs with significant therapeutic potential .
Biochemische Analyse
Biochemical Properties
Isoxazole-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, isoxazole-3-carboxamide derivatives have been shown to exhibit potent inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2 . These interactions are significant as COX enzymes are involved in the inflammatory response, and their inhibition can lead to anti-inflammatory effects. Additionally, isoxazole-3-carboxamide has been found to interact with other biomolecules, such as nucleic acids and proteins, through hydrogen bonding and hydrophobic interactions, further influencing various biochemical pathways .
Cellular Effects
Isoxazole-3-carboxamide has notable effects on various cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, isoxazole-3-carboxamide derivatives have demonstrated cytotoxic activity against several cancer cell lines, including prostate, colon, leukemia, and lung cancer cells . This cytotoxicity is often mediated through the induction of apoptosis and cell cycle arrest, highlighting the compound’s potential as an anticancer agent. Furthermore, isoxazole-3-carboxamide can affect cellular metabolism by altering the activity of metabolic enzymes and pathways, thereby impacting overall cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of isoxazole-3-carboxamide involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of COX enzymes, which is achieved through the binding of isoxazole-3-carboxamide to the active site of these enzymes . This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, isoxazole-3-carboxamide can interact with nucleic acids, leading to changes in gene expression. This interaction is facilitated by the compound’s ability to form hydrogen bonds with nucleotide bases, thereby influencing transcription and translation processes . Isoxazole-3-carboxamide also exhibits enzyme inhibition or activation properties, further modulating various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isoxazole-3-carboxamide can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Isoxazole-3-carboxamide has been found to be relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that continuous exposure to isoxazole-3-carboxamide can lead to sustained inhibition of COX enzymes and prolonged anti-inflammatory effects . Additionally, in vitro and in vivo studies have demonstrated that the compound can have lasting effects on cellular function, including sustained cytotoxicity in cancer cells and prolonged modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of isoxazole-3-carboxamide vary with different dosages in animal models. Studies have shown that low to moderate doses of isoxazole-3-carboxamide can effectively inhibit COX enzymes and reduce inflammation without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for clinical applications. Additionally, threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
Isoxazole-3-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized in the liver through phase I and phase II metabolic reactions . During phase I metabolism, isoxazole-3-carboxamide undergoes oxidation, reduction, and hydrolysis, leading to the formation of active or inactive metabolites . Phase II metabolism involves conjugation reactions, such as glucuronidation and sulfation, which enhance the compound’s solubility and facilitate its excretion . These metabolic pathways are crucial for the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of isoxazole-3-carboxamide within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, isoxazole-3-carboxamide can bind to specific proteins, such as albumin, which facilitates its distribution to different tissues . The compound’s localization and accumulation within tissues are influenced by factors such as tissue perfusion, binding affinity, and metabolic activity . These factors determine the compound’s therapeutic potential and effectiveness in targeting specific tissues.
Subcellular Localization
Isoxazole-3-carboxamide exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles . For example, isoxazole-3-carboxamide can be targeted to the nucleus, where it interacts with nucleic acids and modulates gene expression . Similarly, its localization in the mitochondria can influence cellular metabolism and energy production . Understanding the subcellular localization of isoxazole-3-carboxamide is essential for elucidating its mechanism of action and therapeutic potential.
Eigenschaften
IUPAC Name |
1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c5-4(7)3-1-2-8-6-3/h1-2H,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYNGTHMKCTTQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624048 | |
| Record name | 1,2-Oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29065-91-6 | |
| Record name | 1,2-Oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



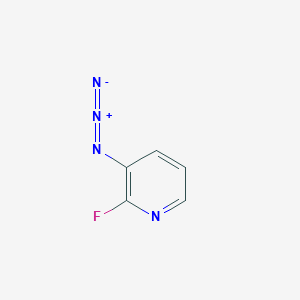
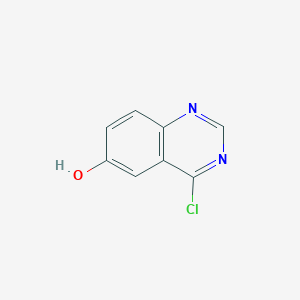


![1-Oxa-4-azaspiro[5.5]undecane](/img/structure/B1602963.png)
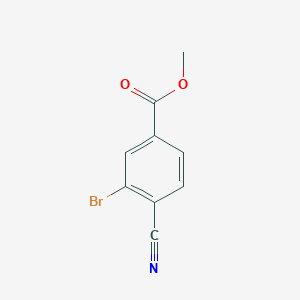
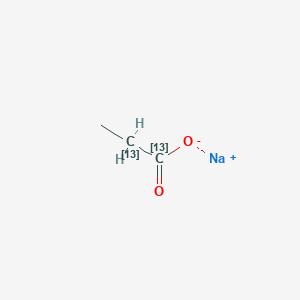

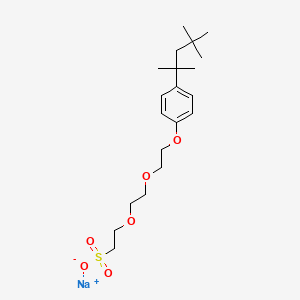
![Sodium;(2S,3S)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B1602973.png)
![[1-(Pyridin-3-ylmethyl)piperidin-3-yl]methanol](/img/structure/B1602976.png)
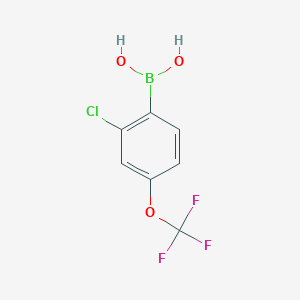
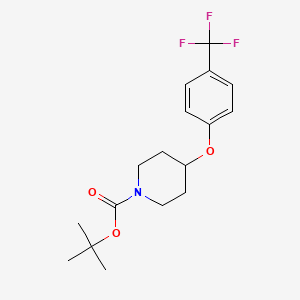
![6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B1602980.png)